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Executive Summary

3-Propoxy-1-propyne (CAS: 53135-64-1), also known as Propargyl Propyl Ether, is a
functionalized aliphatic ether serving as a critical building block in "Click Chemistry" (CUAAC
reactions) and heterocyclic synthesis.[1][2] Its structure combines a saturated propyl chain with
a reactive terminal alkyne, making it a model substrate for studying structure-property
relationships in propargylic systems.

This technical guide provides a definitive spectral atlas (NMR, IR, Mass Spectrometry) and
synthesis protocol for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Synthesis Protocol
Structural Profile

o |[UPAC Name: 3-Propoxyprop-1-yne[1][2]
e CAS Number: 53135-64-1[1][2][3]
e Molecular Formula:

[3]

e Molecular Weight: 98.14 g/mol [4]
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e SMILES:CCCOCCH#C

Synthesis Workflow (Williamson Ether Synthesis)

The most robust route to 3-Propoxy-1-propyne involves the nucleophilic substitution of

propargyl bromide by the propoxide anion.

Protocol:

Activation: In a dry 3-neck flask under

, dissolve n-Propanol (1.2 eq) in anhydrous THF.

o Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise at 0°C. Stir for 30 min until

evolution ceases.

» Alkylation: Add Propargyl Bromide (1.0 eq, 80% in toluene) dropwise at 0°C.

» Reaction: Allow to warm to Room Temperature (RT) and stir for 4—6 hours.

e Workup: Quench with saturated

, extract with
, dry over

, and concentrate.

« Purification: Distillation (bp approx. 110-112°C at 760 mmHg).
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Figure 1: Williamson ether synthesis pathway for 3-Propoxy-1-propyne.

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

The NMR signature of 3-Propoxy-1-propyne is characterized by the distinct coupling between
the terminal acetylenic proton and the propargylic methylene group.

NMR Data (300 MHz, )

Proton Shift ( Sl
Environmen Multiplicity Integration Sl Assignment
t ppm)
)

Methyl 0.93 Triplet (t) 3H 7.4 Hz
Propyl

1.62 Sextet (sext) 2H 7.4 Hz
Methylene
Acetylenic H 2.43 Triplet (t) 1H 24 Hz
Ether
Methylene 3.48 Triplet (t) 2H 6.6 Hz
(P1)
Propargylic

414 Doublet (d) 2H 24 Hz
Methylene

Technical Insight:

e The Propargylic Doublet (4.14 ppm): This signal appears as a doublet due to long-range
coupling (

) with the terminal acetylenic proton.

e The Acetylenic Triplet (2.43 ppm): Conversely, the terminal proton couples to the two protons
on the adjacent methylene carbon, resulting in a triplet. This

Hz coupling is diagnostic for terminal propargy! ethers.

NMR Data (75 MHz, )
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Shift (

Carbon Environment Assignment
ppm)

Methyl 10.5

Propyl Methylene 22.8 (middle)

Propargylic Ether 58.2

Propyl Ether 70.4

Terminal Alkyne 74.3

Internal Alkyne 79.9

Part 3: Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of both the ether linkage and the terminal alkyne

functionality.
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Wavenumber (

Intensity Vibrational Mode Diagnostic Value
)
Primary Indicator:
3290 Strong, Sharp Stretch Confirms terminal
alkyne.
) Stretch ( Standard alkyl chain
2850-2960 Medium o
vibrations.
)
Characteristic of
2115 Weak Stretch asymmetric alkynes;
often weak.
1090-1120 st Confirms ether
— ron
9 Stretch linkage.
) Overtone bending
630 Medium, Broad Bend

mode.

Part 4: Mass Spectrometry (MS) Fragmentation[6]

Method: Electron lonization (El), 70 eV. Molecular lon (

): m/z 98.[3]

The fragmentation pattern is driven by the stability of the propargyl cation and alpha-cleavage

at the ether oxygen.

Key Fragments

e m/z 98 (

): Molecular ion (often low intensity).

e m/z 97 (

): Loss of acetylenic hydrogen.
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e m/z 55 (

): Loss of propyl radical (
).

e M/z 43 (

): Propyl cation (cleavage of ether bond).

e m/z 39 (

):Base Peak. The resonance-stabilized propargyl cation (

).
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Figure 2: Primary fragmentation pathways in Electron lonization MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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propyne]. BenchChem, [2026]. [Online PDF]. Available at:
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ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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